molecular formula C7H4ClF3N2O2 B112861 2-Amino-5-chloro-3-nitrobenzotrifluoride CAS No. 62924-50-9

2-Amino-5-chloro-3-nitrobenzotrifluoride

Cat. No.: B112861
CAS No.: 62924-50-9
M. Wt: 240.57 g/mol
InChI Key: SOMIWUJTMQGXJC-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known by its IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline. This compound is characterized by the presence of amino, chloro, nitro, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety precautions include avoiding inhalation, contact with skin or eyes, and using personal protective equipment .

Future Directions

While specific future directions for the research and application of 2-Amino-5-chloro-3-nitrobenzotrifluoride are not available, compounds like this are often subjects of research in the development of new pharmaceuticals and materials .

Preparation Methods

The synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride typically involves the nitration of 2-amino-5-chlorobenzotrifluoride. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-Amino-5-chloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-nitrobenzotrifluoride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

2-Amino-5-chloro-3-nitrobenzotrifluoride can be compared with similar compounds, such as:

    2-Amino-3-chloro-5-nitrobenzotrifluoride: This compound has a similar structure but with different positions of the amino and chloro groups.

    2-Amino-5-chloro-4-nitrobenzotrifluoride: This compound has the nitro group at a different position on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-chloro-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIWUJTMQGXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372202
Record name 2-Amino-5-chloro-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-50-9
Record name 2-Amino-5-chloro-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-acetamido-5-chloro-3-nitrobenzotrifluoride (354 mg, 1.252 mmol) in concentrated HCl (3 mL) was refluxed overnight, and it was extracted by ethyl acetate (2×3 mL). The extract was dried (Mg2SO4) and evaporated to give 250 mg (83% ) of 2-amino-5-chloro-3-nitrobenzotrifluoride. 1H NMR (CDCl3): δ 6.663 (s, 2H), 7.717 (s, 1H), 8.360 (s, 1H).
Quantity
354 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

260 g of 3-nitro-2,5-dichlorobenzotrifluoride, 130 ml of water and 10 g of tetraethylammonium chloride were introduced into an autoclave, and 120 ml of liquid ammonia were injected. The mixture was then heated to 130° C. and stirred for 10 hours at this temperature. After cooling, the batch was filtered and the precipitate which had been separated off was washed with water and dried. 194 g of 2-amino-3-nitro-5-chloro-benzotrifluoride with a melting point of 67° C. were obtained.
Quantity
260 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

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